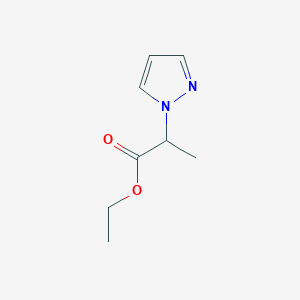

ethyl 2-(1H-pyrazol-1-yl)propanoate

Description

Significance of the Pyrazole (B372694) Scaffold in Contemporary Chemical Science

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern chemical science. nih.govd-nb.info Its unique structural and electronic properties make it a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. d-nb.info The pyrazole nucleus is a key component in numerous FDA-approved drugs, showcasing its importance in the development of therapeutics for a wide range of diseases. d-nb.info

Beyond pharmaceuticals, pyrazole derivatives are also investigated for their applications in materials science, where they can exhibit interesting photophysical properties, and in agrochemicals. d-nb.info The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its properties for specific applications.

Academic Context of Ethyl 2-(1H-pyrazol-1-yl)propanoate within N-Substituted Pyrazole Derivatives

This compound belongs to the class of N-substituted pyrazole derivatives. The substitution at the nitrogen atom of the pyrazole ring is a critical aspect of its chemistry, as it influences the molecule's steric and electronic properties. The synthesis of N-substituted pyrazoles is a significant area of research in organic chemistry, with various methods being developed to achieve regioselective alkylation. nih.govresearchgate.net

The introduction of an ethyl propanoate group at the N1 position of the pyrazole ring, as in the case of this compound, creates a chiral center, adding another layer of complexity and potential for stereoselective applications. The ester functionality also provides a handle for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Scope and Research Imperatives for Pyrazole Ester Chemistry

The study of pyrazole esters, such as this compound, is driven by the need for new molecules with tailored properties for various applications. Research in this area is focused on several key imperatives:

Development of Novel Synthetic Methodologies: The efficient and regioselective synthesis of N-substituted pyrazole esters is a primary goal. This includes the exploration of new catalysts, reaction conditions, and starting materials to improve yields and reduce the formation of unwanted isomers. nih.govresearchgate.net

Exploration of Chemical Reactivity: Understanding the reactivity of the pyrazole ring and the ester functionality in these compounds is crucial for their use as building blocks in organic synthesis.

Investigation of Structure-Property Relationships: A key research imperative is to establish clear relationships between the chemical structure of pyrazole esters and their physical, chemical, and biological properties. This knowledge is essential for the rational design of new compounds with desired characteristics.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Not explicitly reported, but expected to be elevated due to the polar nature of the molecule. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Chirality | Contains one stereocenter at the carbon adjacent to the ester and the pyrazole ring. |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the N-alkylation of pyrazole. A typical synthetic route would involve the reaction of pyrazole with ethyl 2-bromopropanoate (B1255678) or a similar electrophile in the presence of a base. researchgate.netderpharmachemica.com The choice of base and solvent is crucial for achieving high regioselectivity, favoring substitution at the N1 position of the pyrazole ring. sci-hub.st

General Synthetic Scheme:

Characterization:

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

| Spectroscopic Data | Predicted Values |

| ¹H NMR | Expected signals for the pyrazole ring protons (at positions 3, 4, and 5), the ethyl group of the ester, and the methine and methyl groups of the propanoate chain. The chemical shifts would be influenced by the electronic environment of the pyrazole ring. |

| ¹³C NMR | Expected signals for all eight carbon atoms in the molecule, with the carbonyl carbon of the ester appearing at a characteristic downfield shift. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester group, C-N stretching of the pyrazole ring, and C-H stretching of the alkyl and aromatic groups. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound would be observed, along with characteristic fragmentation patterns. |

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 2-pyrazol-1-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-6-4-5-9-10/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDOPMNGJGSWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Insights of Ethyl 2 1h Pyrazol 1 Yl Propanoate

Reactivity Profiling of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an electron-rich aromatic system containing two adjacent nitrogen atoms. This structure imparts a unique reactivity profile. One nitrogen atom is pyrrole-like (N1), with its lone pair contributing to the aromatic sextet, while the other is pyridine-like (N2) and has a lone pair in an sp² orbital in the plane of the ring, which is responsible for its basicity. chemicalbook.compharmaguideline.com

In N-substituted pyrazoles like ethyl 2-(1H-pyrazol-1-yl)propanoate, the N1 position is blocked by the propanoate substituent. The electron density distribution in the pyrazole ring makes the C4 position the most susceptible to electrophilic attack. chemicalbook.comresearchgate.netrrbdavc.org This is because the two nitrogen atoms reduce the electron density at the C3 and C5 positions. pharmaguideline.com Consequently, reactions such as nitration, sulfonation, and halogenation are expected to occur preferentially at the C4 position. rrbdavc.org

Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack. chemicalbook.comresearchgate.net However, such reactions typically require harsh conditions or the presence of activating groups. Protonation of the pyrazole ring occurs at the N2 nitrogen, forming a pyrazolium (B1228807) cation, which deactivates the ring towards electrophilic substitution but may facilitate nucleophilic attack. chemicalbook.com

Table 1: Predicted Reactivity of the Pyrazole Ring in this compound

| Position | Type of Reaction | Expected Reactivity |

| N1 | Alkylation/Acylation | Blocked by propanoate substituent |

| N2 | Protonation/Coordination | Basic and available for reactions with acids and metals |

| C3 | Nucleophilic Attack | Possible under forcing conditions |

| C4 | Electrophilic Substitution | Preferred site for reactions like halogenation, nitration |

| C5 | Nucleophilic Attack | Possible under forcing conditions |

Transformations Involving the Ester Functionality

The ethyl ester group in this compound is a versatile functional handle that can undergo a variety of transformations, primarily hydrolysis, transesterification, and reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(1H-pyrazol-1-yl)propanoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the reaction to completion. nih.govmdpi.com Basic hydrolysis, or saponification, is an irreversible reaction that yields the carboxylate salt, which can then be neutralized to afford the carboxylic acid. nih.govmdpi.com

Transesterification: This process involves the conversion of the ethyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups into the ester functionality.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(1H-pyrazol-1-yl)propan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or other metal hydrides. The reaction proceeds via the reduction of the carbonyl group.

Table 2: Common Transformations of the Ester Group

| Reaction | Reagents | Product |

| Acidic Hydrolysis | H₃O⁺, heat | 2-(1H-pyrazol-1-yl)propanoic acid |

| Basic Hydrolysis | NaOH or KOH, heat; then H₃O⁺ | 2-(1H-pyrazol-1-yl)propanoic acid |

| Transesterification | R'OH, H⁺ or RO⁻ | Alkyl 2-(1H-pyrazol-1-yl)propanoate |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | 2-(1H-pyrazol-1-yl)propan-1-ol |

Stereoselective Reactions at the Chiral Center

The alpha-carbon of the propanoate chain is a chiral center, meaning that this compound exists as a pair of enantiomers. Reactions that can control the stereochemistry at this center are of significant interest for the synthesis of enantiomerically pure compounds.

Asymmetric synthesis of this molecule can be approached by utilizing chiral auxiliaries or catalysts. For instance, the alkylation of a pyrazole with a chiral derivative of ethyl 2-bromopropanoate (B1255678) could lead to a diastereoselective synthesis. Alternatively, enantioselective catalytic methods could be employed. While specific studies on this compound are limited, research on other chiral pyrazole derivatives has demonstrated the feasibility of such approaches. mjcce.org.mk For example, asymmetric Michael additions and aldol (B89426) reactions have been successfully carried out on related pyrazolone (B3327878) systems, achieving high diastereoselectivity. nih.gov The development of chiral catalysts for the enantioselective synthesis of pyrazole derivatives is an active area of research. mjcce.org.mk

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is essential for predicting reactivity, controlling product formation, and optimizing reaction conditions. This is often achieved through a combination of experimental studies and computational modeling.

Transition state theory is a powerful tool for understanding reaction kinetics. By analyzing the structure and energy of the transition state, which is the highest energy point along the reaction coordinate, one can predict the rate of a reaction. For reactions involving this compound, such as the N-alkylation of pyrazole to form the C-N bond or the hydrolysis of the ester, computational methods can be used to model the transition states.

For instance, in the N-alkylation of pyrazole, density functional theory (DFT) calculations have been used to determine the activation energies for alkylation at the N1 versus the N2 position. wuxiapptec.comresearchgate.net These studies have shown that the regioselectivity of the alkylation can be influenced by factors such as the nature of the alkylating agent and the presence of hydrogen bonding interactions in the transition state. wuxiapptec.com Similar computational approaches could be applied to analyze the transition states of other reactions involving this compound to gain insights into their mechanisms.

For this compound, computational modeling could be used to investigate various reaction pathways. For example, the mechanism of electrophilic substitution on the pyrazole ring could be modeled to understand the preference for the C4 position. The hydrolysis of the ester functionality could also be studied computationally to compare the mechanisms of acid- and base-catalyzed pathways. Furthermore, computational modeling can aid in the design of stereoselective syntheses by predicting the stereochemical outcome of reactions involving chiral catalysts or auxiliaries. While specific computational studies on this compound are not extensively reported, the methodologies are well-established and have been successfully applied to a wide range of pyrazole derivatives. eurasianjournals.comeurasianjournals.com

Coordination Chemistry of Pyrazole Esters As Ligands

Ligand Design Principles for Pyrazole-Based Systems

The design of pyrazole-based ligands is a strategic process that leverages both steric and electronic factors to achieve desired coordination properties and complex stability. nih.govresearchgate.net The versatility of the pyrazole (B372694) scaffold allows for systematic modifications to fine-tune its behavior as a ligand.

Key design principles for pyrazole-based ligands include:

Electronic Effects: The electronic properties of the pyrazole ring can be modulated by introducing electron-donating or electron-withdrawing substituents. researchgate.net These modifications alter the basicity of the pyrazole nitrogen atoms, thereby affecting the strength of the metal-ligand bond. The ester group in ethyl 2-(1H-pyrazol-1-yl)propanoate, for example, is an electron-withdrawing group, which can influence the σ-donor and π-acceptor capabilities of the pyrazole ring. nih.gov

Chelation: The introduction of additional donor atoms into the substituent at the N1 position or other positions on the pyrazole ring can lead to the formation of chelate rings. nih.govacademicjournals.org Chelation significantly enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. While this compound itself is a monodentate ligand, its derivatives can be designed to incorporate other donor groups to facilitate chelation.

Bridging Ability: The pyrazole ring, particularly in its deprotonated (pyrazolate) form, is an excellent bridging ligand, capable of connecting two or more metal centers. universiteitleiden.nl The design of ligands with multiple pyrazole units or with specific functionalities can promote the formation of polynuclear complexes and coordination polymers.

These design principles provide a powerful toolkit for chemists to create pyrazole-based ligands with tailored properties for specific applications, ranging from homogeneous catalysis to the construction of complex supramolecular architectures. researchgate.netrsc.org

Diverse Coordination Modes of Pyrazole and its N-Substituted Derivatives

Pyrazole and its derivatives, including this compound, exhibit a remarkable diversity in their coordination behavior, acting as versatile building blocks in the construction of a wide range of metal complexes. researchgate.netresearchgate.net Their ability to coordinate in monodentate, chelating, and bridging fashions contributes to the rich structural chemistry of pyrazole-based coordination compounds.

Monodentate and Chelating Coordination

The simplest mode of coordination for pyrazole and its N-substituted derivatives is as a monodentate ligand , where it binds to a single metal center through one of its nitrogen atoms. hilarispublisher.comajchem-a.com In the case of N-substituted pyrazoles like this compound, coordination typically occurs through the N2 (pyridinic) nitrogen atom. mdpi.com This mode of coordination is common in the formation of simple mononuclear complexes.

Chelating coordination involves the ligand binding to a single metal center through two or more donor atoms, forming a stable ring structure. nih.govacademicjournals.org While this compound itself is not a chelating ligand, the principles of ligand design can be applied to introduce additional donor functionalities to create chelating pyrazole-based ligands. For example, the incorporation of a pyridyl group at the C3 or C5 position of the pyrazole ring can lead to bidentate N,N'-chelation. Similarly, modification of the propanoate ester group to an amide or a different functional group with a donor atom could also induce chelating behavior. The formation of these chelate rings significantly increases the stability of the resulting metal complexes.

Bridging Ligand Architectures

One of the most significant features of pyrazole-based ligands is their ability to act as bridging ligands , connecting two or more metal centers to form polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). universiteitleiden.nlacs.org This bridging capability is particularly pronounced when the pyrazole ring is deprotonated to form the pyrazolate anion.

The pyrazolate anion can bridge two metal centers in a μ-N1,N2 fashion, leading to the formation of dinuclear or polynuclear structures. This bridging mode is a fundamental building block in the construction of a vast array of supramolecular architectures. researchgate.net The substituents on the pyrazole ring can influence the distance between the bridged metal centers and the magnetic and electronic properties of the resulting polynuclear complex. universiteitleiden.nl

Formation and Structural Characterization of Metal Complexes

The coordination of this compound and related pyrazole esters with various metal ions leads to the formation of a diverse range of complexes. The structural characterization of these complexes is crucial for understanding their properties and potential applications.

Complexation with Transition Metals

Pyrazole derivatives have been shown to form stable complexes with a wide variety of transition metals, including cobalt (Co), copper (Cu), iron (Fe), manganese (Mn), nickel (Ni), palladium (Pd), platinum (Pt), ruthenium (Ru), vanadium (V), and zinc (Zn). researchgate.netresearchgate.netorientjchem.orgresearchgate.netmdpi.commdpi.com The coordination geometry of these complexes is influenced by the nature of the metal ion, the substituents on the pyrazole ligand, and the reaction conditions.

The formation of these complexes is typically achieved by reacting the pyrazole ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including:

Infrared (IR) spectroscopy: IR spectroscopy can be used to identify the coordination of the pyrazole ligand to the metal ion by observing shifts in the vibrational frequencies of the pyrazole ring and other functional groups. ekb.eg

Nuclear Magnetic Resonance (NMR) spectroscopy: NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic complexes in solution.

UV-Vis spectroscopy: This technique can provide information about the electronic transitions within the complex and can be used to study complex formation and stability.

The table below provides examples of transition metal complexes formed with pyrazole-based ligands, highlighting the diversity of structures that can be achieved.

| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference |

| Copper(II) | 3,5-bis(pyridin-2-yl)pyrazole | [Cu(3,5-bis(pyridin-2-yl)pyrazole)Cl2] | Distorted square pyramidal | orientjchem.org |

| Nickel(II) | 3,5-dimethyl-1H-pyrazole-1-carboxamidine | Ni(3,5-dimethyl-1H-pyrazole-1-carboxamidine)2(H2O)22 | Octahedral | researchgate.net |

| Zinc(II) | 3-tert-butyl-4-cyanopyrazole | [Zn(3-tert-butyl-4-cyanopyrazole)2Cl2] | Tetrahedral | researchgate.net |

| Cobalt(II) | 3-phenylpyrazole | [Co(3-phenylpyrazole)4(NO3)2] | Octahedral | researchgate.net |

| Palladium(II) | Pyrazole | [PdCl2(pyrazole)2] | Square planar | researchgate.net |

| Platinum(II) | Pyrazole | [PtCl2(pyrazole)2] | Square planar | ajgreenchem.com |

| Ruthenium(II) | 2,6-bis(1H-pyrazol-3-yl)pyridine | [Ru(2,6-bis(1H-pyrazol-3-yl)pyridine)2]Cl2 | Octahedral | nih.gov |

Supramolecular Self-Assembly in Coordination Polymers and Metal-Organic Frameworks

The ability of pyrazole-based ligands, particularly in their deprotonated form, to act as bridging ligands makes them ideal building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.netresearchgate.net These materials are formed through a process of supramolecular self-assembly, where the metal ions and organic ligands spontaneously organize into extended one-, two-, or three-dimensional networks. nih.govmdpi.comnih.gov

The structure and properties of these coordination polymers and MOFs can be tuned by varying the metal ion, the pyrazole-based ligand, and the reaction conditions. For example, the use of ligands with different lengths and functionalities can lead to the formation of frameworks with different pore sizes and shapes. rsc.org These materials have shown promise in a variety of applications, including gas storage and separation, catalysis, and sensing. rsc.org The self-assembly of pyrazole-based ligands with metal ions represents a powerful strategy for the bottom-up construction of functional materials with tailored properties. researchgate.net

Electronic and Structural Correlations in Pyrazole Metal Complexes

The coordination of pyrazole ester ligands, such as this compound, to metal centers gives rise to complexes whose properties are governed by a delicate interplay between electronic and structural factors. The electronic nature of both the metal ion and the ligand, as well as the steric constraints imposed by the ligand's framework, collectively determine the final coordination geometry, bond characteristics, and the resulting electronic structure of the complex.

Influence of Metal Ion on Structural Parameters

The identity of the metal ion, its oxidation state, and its coordination number significantly influence the structural parameters of the resulting complex. Different metal ions induce varied conformations in the flexible pyrazole ester ligands. mdpi.com For instance, the coordination geometry around a metal center can range from square planar to distorted octahedral, depending on the metal and the coordinating anions. nih.govnih.goviucr.org

In a study of complexes with a flexible bis-pyrazole-bis-acetate ligand, it was found that Zn(II) formed a distorted octahedral complex, Zn(L)22, while Mn(II) and Cd(II) formed [MnLCl2] and [CdLCl2] respectively. mdpi.com This highlights how both the metal ion and the counter-anions dictate the final supramolecular structure. mdpi.com The coordination of the pyrazole ligand typically occurs through the pyridine-like N2 atom of the pyrazole ring and, in many cases, the carbonyl oxygen of the ester group, forming a stable five-membered chelate ring. iucr.org

The bond lengths within the coordination sphere are a direct reflection of the electronic interactions. For example, in a binuclear copper(II) complex with ethyl 5-methyl-1H-pyrazole-3-carboxylate, the Cu-N1 and Cu-O1 bond lengths in the chelate ring are well-defined. iucr.org The geometry can be significantly distorted from ideal octahedral or square-pyramidal arrangements due to factors like the Jahn-Teller effect in Cu(II) complexes or steric hindrance between ligands. researchgate.net

Interactive Table: Selected Bond Lengths and Angles in Pyrazole Metal Complexes

| Complex | Metal Ion | M-N (Å) | M-O (Å) | N-M-N Angle (°) | Coordination Geometry | Ref |

| [Cu2(μ2-Cl)2(CH3-Pz-COOEt)2Cl2(CH3CN)2] | Cu(II) | 2.011(2) (N-pyrazole) | 2.003(2) (O-ester) | - | Distorted Octahedral | iucr.org |

| Zn(L)22 | Zn(II) | 2.119(2)-2.261(2) | - | 74.27(9)-99.10(10) | Distorted Octahedral | mdpi.com |

| [Ru(bpy)2(8-QPy)]2+ | Ru(II) | 2.079 (Ru-NPy) | - | - | Distorted Octahedral | rsc.org |

| [Pd(L)Br2] | Pd(II) | ~1.95 (Pd-Ccarbene) | - | - | Square Planar | sci-hub.se |

Note: Data is for related pyrazole-containing ligands as specific data for this compound is limited. 'L' represents various pyrazole-based ligands.

Electronic Effects on Spectroscopic Properties

The electronic changes upon complexation are readily observed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the pyrazole ester ligand to a metal center typically causes a shift in the vibrational frequencies of key functional groups. The C=N stretching vibration of the pyrazole ring and the C=O stretching vibration of the ester group are particularly sensitive. nih.govnih.gov A shift to a lower wavenumber for the C=O band upon coordination indicates the involvement of the carbonyl oxygen in the metal-ligand bond. nih.gov For instance, in copper(II) complexes of pyrazole derivatives, a noticeable shift in the C=O and C-S vibrations confirmed their participation in coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for probing the electronic environment of the ligand. Upon coordination, a noticeable downfield shift of the pyrazole ring protons is often observed in ¹H NMR spectra, which is indicative of the nitrogen atom's involvement in bonding to the metal. asianpubs.org Similarly, in ¹³C NMR, the chemical shifts of the carbon atoms in the pyrazole ring, especially C3 and C5, are affected by coordination. nih.gov Studies on palladium complexes with benzimidazole-pyrazole ligands have utilized ¹³C NMR to quantify the electron-donating strength of the pyrazole and benzimidazole (B57391) donors. sci-hub.se

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insights into the d-d transitions of the metal ion and charge-transfer bands. The position and intensity of these bands are characteristic of the coordination geometry. For example, distorted octahedral geometries for Ni(II) and Co(II) complexes have been confirmed by their electronic spectra. mdpi.com These spectra can also reveal ligand-to-metal or metal-to-ligand charge transfer transitions, which are crucial for understanding the electronic communication within the complex. rsc.org

Interactive Table: Spectroscopic Data of Pyrazole Ligands and their Metal Complexes

| Compound/Complex | Technique | Key Signal (Ligand) | Key Signal (Complex) | Interpretation | Ref |

| Naphthyl Pyrazole / Cu(II) Complex | ¹³C NMR | C5 (pyrazole) | Shift to high frequency | C5 involved in coordination | nih.gov |

| Ethyl-5-methyl-1-(2´-pyridyl)-pyrazole-3-carboxylate / Pd(II) & Pt(II) Complexes | ¹H NMR | Pyrazole protons | Noticeable downfield shift | Binding through pyrazolyl N | asianpubs.org |

| Pyrazole-thiocarbamoyl / Cu(II) Complex | IR (cm⁻¹) | ν(C=O) at 1643 | Shift to lower wavenumber | Carbonyl oxygen coordination | nih.gov |

| 3,5-dimethylpyrazole / Co(II) Complex | IR (cm⁻¹) | ν(N-H) | ~3139 | N-H group involvement | mdpi.com |

Computational Insights

Theoretical investigations, particularly using Density Functional Theory (DFT), complement experimental findings by providing a detailed picture of the electronic structure. rsc.orgresearchgate.net Calculations of frontier molecular orbitals (HOMO and LUMO) help to understand the nature of electronic transitions observed in UV-Vis spectra and to predict the reactivity of the complexes. For example, in certain ruthenium(II) pyrazole complexes, the HOMO is typically centered on the metal (Ru t2g orbitals), while the LUMO is centered on the ligand, indicating that the lowest energy electronic transitions are of the metal-to-ligand charge transfer (MLCT) type. rsc.org The HOMO-LUMO energy gap is a critical parameter that relates to the electronic stability and reactivity of the complex. researchgate.net These computational models allow for the correlation of structural features, such as bond angles and lengths, with the electronic properties of the complex, providing a deeper understanding of the structure-property relationships. rsc.org

Catalytic Applications of Pyrazole Derived Systems in Organic Transformations

Pyrazole (B372694) Ligands in Homogeneous Catalysis

There is no information available regarding the application of ethyl 2-(1H-pyrazol-1-yl)propanoate as a ligand in homogeneous catalysis.

Asymmetric Catalysis Mediated by Chiral Pyrazole Ligands

No studies have been found that utilize this compound as a chiral ligand for asymmetric catalysis.

Enantioselective C-C Bond Formation

There is no documented use of this compound in enantioselective carbon-carbon bond forming reactions.

Enantioselective C-Heteroatom Bond Formation

Information on the application of this compound in enantioselective carbon-heteroatom bond formation is not available in the current literature.

Stereoselective Transfer Hydrogenation Reactions

The use of this compound in stereoselective transfer hydrogenation reactions has not been reported.

Metal-Ligand Cooperative Effects in Catalysis

There are no findings of metal-ligand cooperative effects involving catalysts derived from this compound.

Catalyst Recycling and Performance Optimization

As there are no reports of its use as a catalyst, there is consequently no information regarding the recycling or performance optimization of catalytic systems based on this compound.

Table of Mentioned Compounds

Since the core subject of the article, this compound, was not found in a catalytic context, and to adhere strictly to the prompt's focus, no other compounds are discussed in detail, and thus a table of compounds is not applicable.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of ethyl 2-(1H-pyrazol-1-yl)propanoate, offering precise insights into the chemical environment of each proton and carbon atom.

¹H and ¹³C NMR spectra provide fundamental information about the molecular structure. The proton NMR spectrum displays characteristic signals for the ethyl ester group, the propanoate backbone, and the pyrazole (B372694) ring. The ethyl group typically appears as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The methine proton of the propanoate backbone shows up as a quartet, coupled to the adjacent methyl doublet. The protons on the pyrazole ring exhibit distinct chemical shifts.

Similarly, the ¹³C NMR spectrum reveals signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the aliphatic carbons of the propanoate and ethyl groups. vulcanchem.comsemanticscholar.org The specific chemical shifts are sensitive to the solvent used and the presence of any substituents on the pyrazole ring.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrazole C3-H | ~7.5 | ~139 |

| Pyrazole C4-H | ~6.2 | ~106 |

| Pyrazole C5-H | ~7.4 | ~128 |

| Propanoate C2-H | Quartet | ~55-60 |

| Propanoate C3-H₃ | Doublet | ~15-20 |

| Ethyl -CH₂- | Quartet | ~61 |

| Ethyl -CH₃ | Triplet | ~14 |

Note: Values are approximate and based on data from analogous structures. Actual shifts may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. doi.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the methine proton and the adjacent methyl protons of the propanoate group, as well as between the methylene and methyl protons of the ethyl ester.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on their attached, and usually pre-assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connection between the propanoate moiety and the pyrazole ring, for instance, by showing a correlation from the C2-H of the propanoate to the C3 and C5 carbons of the pyrazole ring.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. vulcanchem.comresearchgate.netaip.org For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Key fragmentation pathways often involve the cleavage of the ester group. libretexts.org

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Fragment | Description |

|---|---|---|

| 182 | [C₈H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) |

| 137 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 109 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl ester group |

| 81 | [C₄H₅N₂]⁺ | Pyrazole-containing fragment |

X-ray Diffraction Analysis

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional structure of a crystalline solid, providing precise details on bond lengths, bond angles, and stereochemistry.

Since this compound possesses a stereogenic center at the C2 position of the propanoate chain, it can exist as two enantiomers. Single crystal X-ray diffraction (SC-XRD) analysis of a suitable crystal can unambiguously determine the absolute configuration of a single enantiomer. researchgate.netiucr.orgresearchgate.netresearchgate.net This technique provides precise atomic coordinates, from which bond lengths, bond angles, and the conformation of the molecule in the solid state can be calculated. researchgate.net The analysis of pyrazole derivatives often reveals that the packing in the crystal is stabilized by various intermolecular interactions, including hydrogen bonds. researchgate.netiucr.org For a related compound, ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, analysis showed it crystallizes in a centrosymmetric space group, indicating a racemic mixture. iucr.orgresearchgate.net

Table 3: Representative Single Crystal X-ray Diffraction Data for a Pyrazole Derivative

| Parameter | Value (for a related pyrazole derivative) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.8167 (9) |

| b (Å) | 8.0966 (6) |

| c (Å) | 16.7079 (9) |

| β (°) | 98.716 (2) |

| Volume (ų) | 1713.8 (2) |

Data from a representative structure, ethyl 2-(1-cyclohexyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, to illustrate typical parameters. researchgate.net

Powder X-ray diffraction (PXRD) is a critical tool for the characterization of the bulk crystalline material. google.comamericanpharmaceuticalreview.com It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound, each of which will have a unique diffraction pattern. icdd.com The PXRD pattern is a fingerprint of the crystalline solid. For pharmaceutical applications, ensuring the correct and consistent polymorphic form is crucial. The pattern is typically reported as a series of diffraction peaks at specific 2θ angles. For example, a crystalline form of a complex pyrazole-containing propanoate derivative showed characteristic peaks at 2θ values of approximately 10.7, 12.2, 12.8, 17.7, and 22.0 degrees. google.com

Table 4: Representative Powder X-ray Diffraction Peaks for a Substituted Ethyl Propanoate Derivative

| Peak Position (2θ) |

|---|

| 7.7 |

| 11.5 |

| 11.7 |

| 15.7 |

| 17.9 |

| 21.1 |

Data from a representative structure, (S)-ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate succinate, to illustrate typical peak data. google.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. While specific experimental data for this compound is not extensively documented in publicly available literature, the expected characteristic absorption bands can be inferred from the analysis of similar pyrazole derivatives and the fundamental principles of IR spectroscopy. derpharmachemica.commdpi.comnih.gov

The structure of this compound contains several key functional groups: a pyrazole ring, an ester group, and aliphatic carbon-hydrogen bonds. The pyrazole ring itself gives rise to a series of characteristic vibrations. The C-N stretching vibrations within the pyrazole nucleus are typically observed in the fingerprint region of the spectrum. mdpi.com Additionally, the stretching vibrations of the pyrazole ring are expected to produce absorption bands in the range of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹. mdpi.com

The ethyl ester group exhibits strong and distinct absorption bands. A prominent feature is the carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1735-1750 cm⁻¹, characteristic of saturated aliphatic esters. Another key feature of the ester group is the C-O stretching vibrations, which typically result in two bands: one for the C-O-C asymmetric stretch and another for the symmetric stretch.

The aliphatic C-H bonds in the ethyl and propanoate fragments will also produce characteristic stretching and bending vibrations. The C-H stretching vibrations are generally observed in the 2850-3000 cm⁻¹ region.

A summary of the anticipated IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1735-1750 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| Pyrazole Ring | Stretching | 1402-1420, 1071-1189 |

| C-N | Stretching | 1100-1192 |

Supramolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

However, studies on structurally related, albeit more complex, pyrazole derivatives can offer insights into the types of intermolecular interactions that might be expected. For instance, the Hirshfeld surface analysis of ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate revealed that the most significant contributions to crystal packing arise from H···H (45.9%), H···N/N···H (23.3%), H···C/C···H (16.2%), and H···O/O···H (12.3%) interactions. nih.govconicet.gov.ar This indicates that hydrogen bonds and van der Waals forces are the dominant interactions governing the crystal packing in such molecules. nih.govconicet.gov.ar

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structures

Quantum chemical calculations are fundamental to elucidating the electronic properties of ethyl 2-(1H-pyrazol-1-yl)propanoate. Methods like Density Functional Theory (DFT) are commonly employed to model its ground-state geometry and molecular orbitals. iucr.org Typically, calculations are performed using functionals such as B3LYP with a 6-311G(d,p) or similar basis set to achieve a balance between accuracy and computational cost. iucr.orgscience.gov

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter indicating the molecule's chemical reactivity, polarizability, and kinetic stability. iucr.org For pyrazole (B372694) derivatives, the HOMO is often centered on the electron-rich pyrazole ring, while the LUMO distribution can be significantly influenced by the substituents. iucr.org In a related compound, ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, the LUMO was found to be centered on the 2-cyano group and the ethyl propanoate chain, whereas the HOMO was primarily located on the substituted pyrazole and phenyl portions. iucr.org

From the FMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, which together provide a comprehensive picture of the molecule's electronic character. iucr.org

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.59 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.82 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.77 eV | Relates to chemical reactivity and stability. iucr.org |

| Topological Polar Surface Area (TPSA) | 44.12 Ų | Predicts transport properties. chemscene.com |

| logP | 1.7697 | Measures lipophilicity. chemscene.com |

Molecular Modeling of Reactivity and Selectivity

The pyrazole ring is an electron-rich heterocyclic system, and its reactivity is well-documented. mdpi.com Computational modeling can map the electron density and electrostatic potential to predict sites susceptible to electrophilic or nucleophilic attack. The pyrazole scaffold possesses both a weakly acidic pyrrole-like NH group and a basic pyridine-like nitrogen atom. mdpi.com Generally, the nitrogen atoms (N1, N2) and the C4 carbon are nucleophilic, while the C3 and C5 carbons are electrophilic. mdpi.com The presence of the ethyl propanoate substituent at the N1 position modifies this intrinsic reactivity.

Molecular dynamics (MD) simulations offer a powerful method for modeling the dynamic behavior of this compound, especially its interactions with other molecules, such as enzymes. doi.org For instance, in a study of a carbonyl reductase enzyme acting on a pyrazole-containing substrate, MD simulations were crucial for understanding the enzyme-substrate binding modes. doi.org Such simulations can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the substrate in the active site and determine the reaction's selectivity. doi.org This approach could be used to predict how this compound might be processed by various enzymes, providing insights into its metabolic fate or its potential as an enzyme inhibitor. researchgate.net

| Position | Nature | Type of Reaction |

|---|---|---|

| N1 / N2 | Nucleophilic / Basic | Alkylation, Protonation |

| C3 / C5 | Electrophilic | Attack by Nucleophiles |

| C4 | Nucleophilic | Electrophilic Substitution |

Theoretical Predictions of Stereochemical Outcomes

This compound possesses a stereogenic center at the C2 carbon of the propanoate moiety, meaning it can exist as two enantiomers (R and S). Theoretical methods are invaluable for predicting and explaining the stereochemical outcomes of reactions that produce or consume this chiral center.

For example, in the asymmetric synthesis of related chiral molecules, computational modeling is used to rationalize the observed enantioselectivity. doi.org A study on the enzymatic reduction of a prochiral ketone containing a pyrazole group to a single enantiomer of a chiral alcohol utilized MD simulations to elucidate the origin of the strict R-stereoselectivity (>99.9% enantiomeric excess). doi.org The simulations showed that only the pro-R orientation of the substrate could position the carbonyl group correctly for hydride transfer from the NADPH cofactor within the enzyme's active site. doi.org

Similarly, theoretical calculations of transition state energies for reactions involving this compound could predict which diastereomeric transition state is lower in energy, thus forecasting the major enantiomer produced. acs.org This is particularly relevant in designing catalysts for asymmetric synthesis. In cases where racemic products are formed, as was observed in the crystallization of a related pyrazole propanoate derivative, computational studies can help devise strategies to achieve stereochemical control. researchgate.net

Intermolecular Interaction Analysis

The way molecules of this compound interact with each other in the solid state dictates its crystal structure and physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. iucr.orgresearchgate.net This method partitions the crystal space into regions where the electron density of a given molecule dominates, and maps properties onto this surface.

The analysis of the Hirshfeld surface and the associated 2D fingerprint plots allows for the decomposition of complex intermolecular interactions into contributions from specific atom pairs. iucr.orgresearchgate.net For a closely related pyrazole derivative, Hirshfeld analysis revealed that the crystal packing was dominated by hydrogen bonding and van der Waals interactions. researchgate.netresearchgate.net The most significant contributions came from H···H (45.9%), H···N/N···H (23.3%), H···C/C···H (16.2%), and H···O/O···H (12.3%) contacts. researchgate.netresearchgate.net

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.9% | Represents van der Waals forces and non-polar contacts. |

| H···N / N···H | 23.3% | Primarily indicates N-H···N hydrogen bonding. |

| H···C / C···H | 16.2% | Weak C-H···π or other weak C-H interactions. |

| H···O / O···H | 12.3% | Indicates C-H···O or O-H···O hydrogen bonding. |

Conclusion and Future Directions in Pyrazole Ester Research

Summary of Key Academic Contributions

Research on pyrazole (B372694) derivatives has a rich history, with foundational synthesis methods like the Knorr pyrazole synthesis paving the way for more advanced and sustainable techniques. ijrpr.com The primary academic contributions related to pyrazole esters, including ethyl 2-(1H-pyrazol-1-yl)propanoate, can be categorized by their synthetic methodologies and the exploration of their chemical properties.

A significant body of work focuses on the synthesis of pyrazole esters through various reactions. One common approach involves the condensation of β-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.comnih.gov For instance, the reaction of diketoesters with phenylhydrazine (B124118) can yield pyrazole esters, which can then be further modified to produce other functionalized pyrazoles. mdpi.com Another key synthetic route is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. mdpi.com

The N-alkylation of pyrazoles is a crucial method for introducing diverse functional groups, leading to compounds with a wide range of potential applications. nih.gov The synthesis of this compound would fall under this category, where a propanoate group is attached to one of the nitrogen atoms of the pyrazole ring.

Table 1: Key Synthetic Approaches to Pyrazole Esters

| Synthesis Method | Description | Key Features |

| Knorr Synthesis | Reaction of β-dicarbonyl compounds with hydrazines. ijrpr.com | A classical and foundational method. ijrpr.com |

| 1,3-Dipolar Cycloaddition | Reaction of diazo compounds with alkynes or alkenes. mdpi.com | Offers good regioselectivity. mdpi.com |

| N-Alkylation | Introduction of an alkyl group onto a nitrogen atom of the pyrazole ring. nih.gov | Allows for significant functional group diversity. nih.gov |

| Multicomponent Reactions | Combining three or more reactants in a single step. rsc.org | High efficiency and atom economy. rsc.org |

Emerging Research Avenues in Pyrazole Ester Chemistry

The field of pyrazole ester chemistry is continually evolving, with researchers exploring new applications and synthetic strategies. One of the most promising areas is the development of more environmentally friendly and efficient synthetic methods. rsc.org This includes the use of microwave irradiation, ultrasound, and mechanochemical techniques to accelerate reactions and reduce the need for harsh solvents. rsc.org

Flow chemistry is another emerging area that offers significant advantages for the synthesis of pyrazoles and their derivatives. mdpi.com This technique allows for better control over reaction parameters, leading to higher yields and purities, as well as improved safety for certain reactions. mdpi.com

The exploration of novel biological activities of pyrazole esters is a major focus of current research. While pyrazoles are known for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, new derivatives are constantly being synthesized and screened for novel therapeutic applications. ijrpr.comnih.govontosight.ai For example, recent studies have investigated pyrazole-containing oxime esters for their cytotoxic effects on neuroblastoma cells. tjpr.org

Furthermore, the incorporation of pyrazole esters into more complex molecular architectures, such as hybrid molecules containing other heterocyclic rings, is an active area of investigation. nih.gov These hybrid compounds may exhibit synergistic or novel biological activities. nih.gov

Methodological Advancements and Interdisciplinary Opportunities

Recent years have seen significant advancements in the methodologies used to synthesize and characterize pyrazole derivatives. The development of novel catalysts, including nano-catalysts and metal-oxo clusters, has led to more efficient and selective reactions. mdpi.com For example, nano-ZnO has been used as a catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives with excellent yields. mdpi.comnih.gov

The use of computational and in silico methods is becoming increasingly important in pyrazole research. ijpsjournal.com Molecular docking studies can help to predict the binding of pyrazole derivatives to biological targets, guiding the design of new and more potent compounds. rsc.org

The interdisciplinary nature of pyrazole research presents numerous opportunities for collaboration between chemists, biologists, and materials scientists. The development of new pyrazole-based materials with interesting optical or electronic properties is an area of growing interest. exlibrisgroup.com Additionally, the study of the metabolic pathways and mechanisms of action of biologically active pyrazole esters requires close collaboration between synthetic chemists and pharmacologists. frontiersin.org The rational design of new drugs based on the pyrazole scaffold is a prime example of this interdisciplinary approach. nih.govfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.